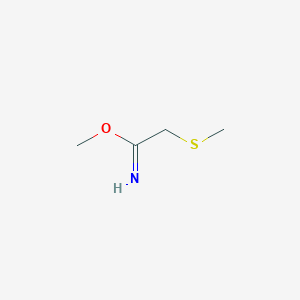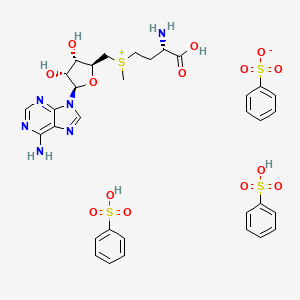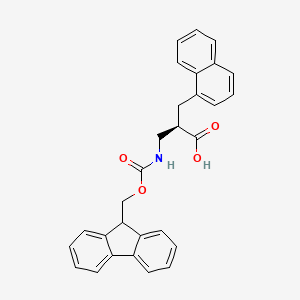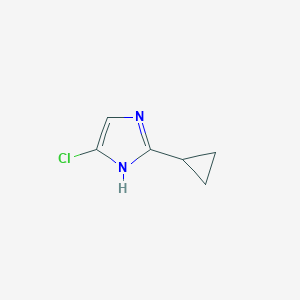
Methyl 2-(methylthio)acetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methylthio)acetimidate is an organic compound with the molecular formula C4H9NOS It is a derivative of acetimidate, characterized by the presence of a methylthio group attached to the acetimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(methylthio)acetimidate can be synthesized through the reaction of methylthioacetic acid with methanol in the presence of a dehydrating agent. The reaction typically involves the following steps:
Esterification: Methylthioacetic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-(methylthio)acetate.
Amidation: The ester is then reacted with ammonia or an amine to form the corresponding imidate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(methylthio)acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thioether.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted acetimidates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(methylthio)acetimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(methylthio)acetimidate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, it can modify lysine residues in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetimidate hydrochloride: Similar in structure but lacks the methylthio group.
Ethyl (methylthio)acetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-(methylthio)benzoate: Similar but with a benzoate group instead of an acetimidate group.
Uniqueness
Methyl 2-(methylthio)acetimidate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C4H9NOS |
|---|---|
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
methyl 2-methylsulfanylethanimidate |
InChI |
InChI=1S/C4H9NOS/c1-6-4(5)3-7-2/h5H,3H2,1-2H3 |
InChI-Schlüssel |
KCSFUNDHFXFJEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)

![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)


![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)




